Product packaging for ORF138 protein(Cat. No.:CAS No. 152206-61-6)

ORF138 protein

Cat. No.: B1176357
CAS No.: 152206-61-6
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Description

The ORF138 protein is a mitochondrial membrane polypeptide that is the key genetic determinant of Ogura cytoplasmic male sterility (CMS) in cruciferous crops such as rapeseed, broccoli, and cabbage . This protein is constitutively expressed in sterile plants and its presence is strictly correlated with the failure to produce functional pollen . Its expression is associated with abnormal lipid metabolism and premature programmed cell death in the tapetum, a layer of cells crucial for pollen development . The main research applications for ORF138 include the study of mitochondrial-nuclear genome interactions, the molecular mechanisms of pollen development, and the development of hybrid breeding systems in agriculture . Fertility can be restored by the nuclear-encoded fertility restorer gene Rfo (a PPR protein), which acts by binding to orf138 mRNA and specifically inhibiting its translation elongation, thereby reducing the accumulation of the this compound without affecting the mRNA level . Furthermore, recent studies using mitochondrial-targeted gene editing (mitoTALENs) to knock out the orf138 gene have successfully restored fertility, providing direct functional validation and new tools for crop breeding .

Properties

CAS No.

152206-61-6

Molecular Formula

C11H19NO2

Synonyms

ORF138 protein

Origin of Product

United States

Molecular Genetics and Expression Dynamics of the Orf138 Locus

Genomic Origin and Mitochondrial Localization of orf138

The emergence of the orf138 gene is a direct consequence of the dynamic nature of the plant mitochondrial genome, characterized by frequent rearrangements. Its localization within this organelle is a critical determinant of its function and maternal inheritance.

Association with Mitochondrial Genome Rearrangements and Unique Regions

The orf138 gene is a novel chimeric open reading frame that arises from rearrangements and intragenic recombination events within the mitochondrial genome. nih.gov These genomic alterations are a primary cause of CMS in various plant species. nih.gov In Ogura CMS cabbage, for instance, the mitochondrial genome exhibits significant structural differences compared to its fertile counterparts, including the presence of unique regions where novel ORFs like orf138a are located. nih.govresearchgate.net Specifically, orf138a is situated at the edge of a unique region in the Ogura CMS mitochondrial genome. nih.govresearchgate.net The presence of orf138 and other specific ORFs originating from radish in the cabbage mitochondrial genome suggests that intergeneric hybridizations or cell fusions are likely mechanisms for its generation. nih.govfrontiersin.org

The creation of these chimeric genes is often linked to the unique evolutionary features of plant mitochondrial genomes, which can undergo complex recombination events. In broccoli hybrids with Ogura CMS, orf138 is located on a specific contig, Contig_2, and is associated with other predicted genes like ORFB and trnfM. nih.gov The variability in the regions surrounding orf138 in different knockout lines points to independent mitochondrial genome rearrangement events. nih.gov

Co-transcription Patterns of orf138 with Adjacent Genes

A common feature of CMS-associated ORFs is their co-transcription with neighboring functional genes. nih.gov The orf138 gene is frequently found to be co-transcribed with the adjacent atp8 and trnfM genes. nih.gov In some configurations, such as the Nco2.7/13F fragment in fertile revertant cybrids, orf138 is co-transcribed with atpA. embopress.orgresearchgate.net This co-transcription is a significant aspect of its expression, as the resulting polycistronic transcript undergoes further processing. It is believed that the transcription of the orf138 locus initiates upstream of the trnfM gene, leading to a primary transcript that includes trnfM, orf138, and in some cases, other downstream genes. embopress.orgresearchgate.net In certain male-sterile lines, however, orf138 is transcribed as a monocistronic mRNA, which has facilitated studies on the specific effects of fertility restorer proteins on its translation. pnas.orgbiorxiv.org

Transcriptional Regulation of orf138 Gene Expression

The expression of orf138 is not solely dependent on its genomic context but is also finely tuned at the transcriptional and post-transcriptional levels. Understanding these regulatory mechanisms is crucial to comprehending its role in CMS.

Steady-State Levels of orf138 Transcripts Across Genotypes and Tissues

The accumulation of orf138 mRNA varies significantly among different genotypes, directly correlating with the male sterility phenotype. embopress.orgnih.gov In sterile rapeseed cybrids, the steady-state levels of the orf138 transcript can be substantially higher than in fertile counterparts. embopress.orgnih.gov For instance, the orf138 transcript from the Bam4.8/18S configuration in the sterile 18S cybrid is ten times more abundant than the transcript from the Nco2.5/13S configuration in the sterile 13S cybrid. embopress.orgnih.govnih.govresearchgate.net In contrast, no orf138 transcript is detected in the fertile 13F cybrid containing the Nco2.7/13F configuration. embopress.orgnih.govnih.govresearchgate.net

Interestingly, these differences in mRNA accumulation are not due to variations in the rate of transcription, which has been found to be equivalent for these different configurations. embopress.orgnih.govnih.govresearchgate.net This indicates that the control of orf138 expression is primarily post-transcriptional. embopress.orgnih.govnih.govresearchgate.net Furthermore, the expression of orf138 and the subsequent accumulation of the ORF138 protein can be tissue-specific, with fertility restoration in the presence of the Rfo gene correlating with a significant decrease in this compound levels in reproductive tissues like the tapetum and microspores. biorxiv.org

Genotype/ConfigurationPhenotypeRelative orf138 mRNA Level
Bam4.8/18S (18S cybrid)SterileHigh (10-fold higher than Nco2.5/13S)
Nco2.5/13S (13S cybrid)SterileLow
Nco2.7/13F (13F cybrid)FertileUndetectable

Role of 3' Untranslated Regions (UTRs) in orf138 Transcript Stability and Processing

The 3' untranslated regions (UTRs) of the orf138 transcripts play a critical role in determining their stability and, consequently, their steady-state levels. embopress.orgnih.gov The different configurations of the orf138 locus, while having identical 5' regions, possess distinct 3' regions that act as cis-acting elements influencing post-transcriptional processing and stability. embopress.org

In vitro decay and processing experiments have shown that synthetic RNAs corresponding to the 3' region of the unstable Nco2.7/13F transcript (from the fertile cybrid) are less stable than those from the Nco2.5/13S and Bam4.8/18S transcripts (from sterile cybrids). embopress.orgnih.govnih.govresearchgate.net The stable transcripts from the sterile configurations are processed at sites downstream of secondary structures, such as inverted repeats, which are thought to confer resistance to 3' exonucleolytic degradation. embopress.org In contrast, the transcript from the fertile configuration is cleaved at a processing site between the orf138 and atpA coding regions, and the resulting upstream orf138 mRNA lacks these stabilizing structures and is rapidly degraded. embopress.org This post-transcriptional regulation mediated by the 3' UTR is a key determinant of whether the this compound is produced and the CMS phenotype is expressed. embopress.org

Configuration3' UTR CharacteristicsTranscript Stability
Nco2.5/13SContains stabilizing secondary structuresHigh
Bam4.8/18SContains stabilizing secondary structuresHigh
Nco2.7/13FLacks significant stabilizing structures; cleaved between orf138 and atpALow (rapidly degraded)

Biochemical and Subcellular Characterization of Orf138 Protein

Subcellular Localization within the Mitochondrial Compartment

Multiple studies have consistently demonstrated that the ORF138 protein is localized to the mitochondria in plants. embopress.orgcdnsciencepub.comnih.govnih.govresearchgate.netnih.govresearchgate.netmdpi.commdpi.comrmit.edu.vnoup.comsciopen.comdntb.gov.ua This localization is a key aspect of its role in cytoplasmic male sterility, as mitochondria are central to cellular energy production, which is particularly critical during pollen development. mdpi.comresearchgate.net

Experiments involving fractionation of cellular components have confirmed the presence of ORF138 in mitochondrial fractions isolated from male-sterile plants. nih.govnih.govnih.gov When expressed in heterologous systems like Escherichia coli, ORF138 is found to be associated with the plasma membrane, which is analogous to the inner mitochondrial membrane in eukaryotes in terms of its role in energy metabolism. nih.govmdpi.com

Furthermore, studies using fluorescent protein fusions and expression in systems like yeast and Arabidopsis have supported the mitochondrial targeting of ORF138. mdpi.comrmit.edu.vn While nuclear-encoded and mitochondrially targeted ORF138 in transgenic Arabidopsis did not induce male sterility, possibly due to its submitochondrial location, it did modify the cytological appearance of mitochondria in both yeast and plant cells. rmit.edu.vn

Association with the Inner Mitochondrial Membrane

Within the mitochondria, the this compound is specifically associated with the inner mitochondrial membrane. cdnsciencepub.comnih.govnih.govnih.govresearchgate.netnih.govresearchgate.netmdpi.commdpi.comoup.comsemanticscholar.org This localization is significant because the inner mitochondrial membrane is the site of oxidative phosphorylation, the primary process for ATP synthesis. researchgate.netmdpi.com

Evidence for this inner membrane association comes from mitochondrial fractionation studies where ORF138 co-purifies with the mitochondrial membrane fraction. nih.govnih.govnih.gov Analysis of ORF138 expressed in E. coli also showed its association with the plasma membrane, supporting its membrane-binding nature. nih.govmdpi.com The protein is described as a mitochondrial transmembrane protein. mdpi.comresearchgate.net This localization suggests that ORF138 may exert its effect on cellular function by interfering with processes occurring at the inner mitochondrial membrane. mdpi.comresearchgate.netmdpi.com

Self-Association and Oligomerization of this compound

The this compound has been shown to undergo self-association, forming higher-order structures. In vitro experiments have demonstrated that ORF138 spontaneously forms dimers. nih.gov

Furthermore, studies strongly suggest that ORF138 forms oligomers within the mitochondria of male-sterile plants. researchgate.netnih.govresearchgate.netmdpi.commdpi.comicrisat.org This oligomerization also occurs when ORF138 is expressed in E. coli. nih.govmdpi.comicrisat.org The ability to form oligomers is considered a characteristic feature of some CMS-associated proteins. researchgate.netresearchgate.netmdpi.comicrisat.org This self-association is thought to be facilitated by both the hydrophilic and hydrophobic moieties of the protein. nih.govicrisat.org

Higher-Order Complex Formation of this compound within Mitochondria

Beyond simple oligomerization, the this compound is found to be part of a larger protein complex within the inner mitochondrial membrane of male-sterile plants. researchgate.netresearchgate.netmdpi.comsemanticscholar.orgnih.gov This complex has an apparent size estimated to be over 750 kDa, as determined by techniques like Blue Native PAGE. researchgate.netnih.gov

Despite forming this large complex, studies indicate that ORF138 does not colocalize with the major oxidative phosphorylation complexes (like Complexes I, II, IV, and ATP synthase), nor does its presence significantly alter their apparent size or amount compared to fertile plants. nih.gov This suggests that while ORF138 forms a substantial complex, it may not directly integrate into or disrupt the core structure of these essential respiratory complexes. nih.gov

Further investigations, including 2D PAGE, immunoprecipitation, and nuclease treatments of native mitochondrial extracts, suggest that the this compound itself is likely the main, if not the only, protein component of this large complex. nih.gov The formation of this high-molecular-weight complex within the inner mitochondrial membrane is considered a key aspect of how ORF138 may interfere with mitochondrial function and lead to male sterility. mdpi.comresearchgate.netmdpi.com

Data Tables

Based on the search results, here is a summary of this compound detection and accumulation in different genotypes and tissues:

Genotype/LineFertility StatusTissue/OrganThis compound Accumulation LevelDetection MethodSource
Male-sterile genotypesSterileAnther loculiHighImmunolocalization nih.gov
Male-sterile genotypesSterileYoung microsporesHighImmunolocalization nih.gov
Male-sterile linesSterileAnthersHigh (throughout)Immunolocalization nih.gov
SamRfo rapeseed lineRestoredAnthersDecreased (trace amounts)Immunolocalization nih.gov
SamRfo rapeseed lineRestoredTapetum (anthers)Totally absentImmunolocalization nih.gov
B1 transgenic lineRestoredAnther tissuesAlmost complete suppressionImmunolocalization nih.gov
Male-sterile plantsSterileMitochondriaPresentWestern Blot, Immunolocalization nih.govnih.gov
Fertile Ogura radishFertileFlowers, LeavesDramatically reducedWestern Blot nih.gov
Fertile Ogura radishFertileRootsNo detectable effectWestern Blot nih.gov
13S cybridSterileMitochondriaDetectableWestern Blot embopress.orgnih.gov
18S cybridSterileMitochondriaDetectableWestern Blot embopress.orgnih.gov
13F cybridFertileMitochondriaNot detectableWestern Blot embopress.orgnih.gov
CMS linesSterileFlower budsDetectable (19-20 kDa)Western Blot cdnsciencepub.compnas.org
Restored linesFertileFlower budsReduced/Absent (19-20 kDa)Western Blot cdnsciencepub.compnas.org

Compound Names and PubChem CIDs

Analysis of ORF138-Containing Complexes using Native Electrophoresis

Native electrophoresis, specifically Blue-Native Polyacrylamide Gel Electrophoresis (BN-PAGE), has been a key technique in analyzing the ORF138-containing complexes nih.govresearchgate.net. This method allows for the separation of protein complexes in their native state, preserving protein-protein interactions uab.edu.

Studies utilizing BN-PAGE on mitochondrial membrane proteins from sterile plants have shown that the this compound is part of a large complex with an apparent molecular mass greater than 750 kDa nih.govresearchgate.net. Analysis typically involves solubilizing mitochondrial membrane proteins and then separating them on a native gel researchgate.net. Subsequent immunoblotting with anti-ORF138 serum allows for the detection and visualization of the this compound within its complex researchgate.net. This approach has been instrumental in determining the native size of the complex in which ORF138 resides.

Sensitivity of ORF138 Complexes to Detergents

The stability and integrity of the ORF138 complex in the presence of various detergents have been investigated to understand its biochemical properties and aid in its isolation and analysis researchgate.net. Mitochondrial membrane proteins from sterile plants were solubilized using different mild detergents at varying protein-to-detergent ratios researchgate.net. The solubilized material was then analyzed by BN-PAGE and immunoblotting researchgate.net.

Mechanisms of Orf138 Protein Induced Male Sterility

Impact on Anther and Pollen Development

Abnormal pollen development is the most direct cause of male sterility in plants expressing ORF138. mdpi.com The ORF138 protein's presence leads to impaired anther development, ultimately resulting in pollen abortion. researchgate.netmdpi.commdpi.com

Correlation with Pollen Abortion and Tapetal Cell Development

A key factor in ORF138-induced male sterility is the abnormal development and premature degeneration of the tapetal cell layer. mdpi.comnih.govresearchgate.net The tapetum is a layer of cells surrounding the developing microspores in the anther, providing essential nutrients and materials for pollen development. mdpi.com Studies have established a link between ORF138-triggered sterility and the premature disintegration or delayed degradation of tapetal cells, which consequently leads to the collapse of microspores and pollen abortion. mdpi.comnih.govresearchgate.net Immunolocalization experiments have shown that the complete elimination of the this compound from the tapetum correlates with the restoration of fertility. nih.gov

Mitochondrial Dysfunction Associated with ORF138 Accumulation

The this compound is primarily located on the inner mitochondrial membrane of sterile plants, where it accumulates and forms a large complex with an apparent size exceeding 750 kDa. researchgate.netnih.govnih.gov This accumulation and complex formation are central to the protein's disruptive effects on mitochondrial function. researchgate.netnih.gov

Effects on ATP Synthesis and Respiratory Processes

Anthers require a substantial amount of ATP for their development, making them highly sensitive to changes in mitochondrial ATP synthesis. researchgate.netmdpi.com The interference of ORF138 with mitochondrial function can lead to reduced ATP synthesis, contributing to energy deficiency in the developing anthers and subsequent pollen abortion. researchgate.netmdpi.comannualreviews.orgnih.gov Although some research initially suggested that ORF138 did not affect respiration in E. coli, later studies in plants indicated that mitochondria isolated from sterile plants consumed more oxygen than those from fertile plants, suggesting altered respiratory processes. researchgate.netnih.govnih.gov This altered oxygen consumption is linked to an uncoupling effect. researchgate.netnih.gov

Uncoupling Effects on Mitochondrial Membranes

The complex formed by the this compound in the inner mitochondrial membrane has been reported to exert an uncoupling effect. researchgate.netnih.gov This uncoupling means that the proton gradient across the inner mitochondrial membrane, normally used by ATP synthase to produce ATP, is dissipated. researchgate.net Protons may leak through the membrane, leading to reduced ATP synthesis despite potentially increased oxygen consumption. researchgate.net This uncoupling effect appears to be particularly detrimental in male reproductive organs, where compensatory mechanisms present in vegetative tissues are not as efficient. researchgate.netnih.gov

Metabolic Perturbations in Sterile Plants Expressing ORF138

Transcriptome and proteome analyses of sterile anthers have revealed differential expression of genes involved in various metabolic pathways. mdpi.comnih.govsciopen.complos.orgfrontiersin.org For instance, studies have indicated abnormal biological processes such as fatty acid synthesis, lipid transport, and polysaccharide metabolism in sterile lines. nih.govsciopen.com In Ogura CMS lines, differentially expressed genes are significantly enriched in pathways like glycerophospholipid metabolism and arginine and proline metabolism. sciopen.com Key genes involved in lipid metabolism, such as BnaGPAT1, have been found to be significantly down-regulated in sterile lines. sciopen.com Abnormal lipid metabolism may lead to the accumulation of reactive oxygen species (ROS), contributing to oxidative stress and microspore abortion. sciopen.com

Furthermore, sterile plants may exhibit lower contents of soluble protein, soluble sugar, free proline, and certain antioxidant enzymes like catalase (CAT), peroxidase (POD), and superoxide (B77818) dismutase (SOD) compared to maintainer lines. researchgate.net Changes in the expression levels of ROS scavenging enzymes have also been observed in sterile anthers, suggesting altered redox homeostasis which is crucial for tapetal cell growth and programmed cell death (PCD). nih.govfrontiersin.org While timely tapetum PCD is essential for pollen development, aberrant PCD (premature or delayed) can lead to abnormal nutrient supply to microspores and subsequent pollen abortion. researchgate.netnih.govfrontiersin.org

The following table summarizes some research findings related to metabolic changes in sterile plants expressing ORF138:

Metabolic Pathway/SubstanceObservation in Sterile Plants (vs. Fertile)Reference
Fatty acid synthesisAbnormal nih.gov
Lipid transportAbnormal nih.gov
Polysaccharide metabolismAbnormal nih.gov
Glycerophospholipid metabolismDifferentially expressed genes enriched sciopen.com
Arginine and proline metabolismDifferentially expressed genes enriched sciopen.com
BnaGPAT1 (lipid metabolism)Significantly down-regulated sciopen.com
Soluble proteinLower content researchgate.net
Soluble sugarLower content researchgate.net
Free prolineLower content researchgate.net
CAT, POD, SOD enzymesLower content/altered expression researchgate.netnih.gov
Reactive Oxygen Species (ROS)Accumulation/altered levels nih.govsciopen.comfrontiersin.org

Abnormal Lipid Metabolism in Anther Tapetum

Studies have demonstrated that ORF138 causes abnormal lipid metabolism specifically within the tapetum of anthers, contributing significantly to Ogu cytoplasmic male sterility in species such as Brassica napus. sciopen.comdoaj.orgscispace.com Transcriptome analysis of aborted anthers has revealed that differentially expressed genes are predominantly enriched in pathways related to glycerophospholipid metabolism. sciopen.comscispace.com Key genes involved in lipid metabolism pathways, such as BnaGPAT1, have been found to be significantly down-regulated in sterile lines expressing ORF138. sciopen.comscispace.com This disruption in lipid metabolism can lead to altered levels of substances like acylglycerols within the tapetum, impacting its function and ultimately leading to microspore abortion. sciopen.comdoaj.org

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Accumulation

Abnormal lipid metabolism induced by ORF138 is linked to the triggering of specific reactive oxygen species (ROS) accumulation. sciopen.comdoaj.orgscispace.com This accumulation of ROS leads to an oxidative stress response within the anther tapetum. sciopen.comdoaj.orgscispace.com Excess ROS can be detrimental to cellular components and processes, and their accumulation is a significant factor contributing to pollen abortion in male-sterile lines. sciopen.comdoaj.orgscispace.commdpi.com Mitochondria, where the this compound is localized, are known to be a major site of ROS production through the electron transport chain. mdpi.com

Changes in Cellular Soluble Proteins and Sugars

Male-sterile lines expressing the Ogura CMS, associated with ORF138, have shown altered levels of cellular soluble proteins and sugars in flower buds compared to fertile lines. researchgate.net Specifically, lower contents of soluble protein and soluble sugar have been observed in the flower buds of Ogura CMS Brassica rapa. researchgate.net Similarly, studies on other male-sterile plant lines have indicated lower soluble sugar and protein content in anthers and links between defects in sugar metabolism and male sterility. mdpi.comfrontiersin.org Transcriptome analysis in the context of ORF138 has also indicated enrichment of differentially expressed genes in pathways such as arginine and proline metabolism, suggesting broader impacts on soluble substance profiles. scispace.com These changes in soluble proteins and sugars likely reflect metabolic disturbances within the developing anther caused by the presence and activity of the this compound.

Presumed Toxic Effects of this compound

The this compound is presumed to exert toxic effects, particularly towards mitochondrial activity, which contributes to male sterility. researchgate.netnih.govoup.comnih.govnih.govicrisat.org The protein is strongly associated with the inner mitochondrial membrane in male-sterile plants and has been shown to form oligomers. researchgate.netnih.gov The production of ORF138 has been observed to strongly inhibit bacterial growth, indicating a cytotoxic nature. nih.govicrisat.org This toxic effect requires both the hydrophilic and hydrophobic moieties of the protein. nih.gov While the exact mechanism by which this toxicity specifically disrupts pollen development is still under investigation, it is hypothesized that the presence and accumulation of ORF138 on the mitochondrial membrane may interfere with the function of key components of the electron transport chain or lead to energy deficiency necessary for pollen development. researchgate.netnih.govmdpi.com The cytotoxic nature of CMS proteins, including ORF138, has been observed across various plant species and CMS lines. icrisat.org

Molecular Basis of Nuclear Fertility Restoration Rf of Ogura Cms

Characterization of Nuclear Restorer-of-Fertility Genes

Nuclear Rf genes for Ogura CMS have been identified and characterized, revealing diverse mechanisms by which they counteract the effect of the orf138 gene. cdnsciencepub.commdpi.commdpi.com These genes primarily function by modulating the expression of the mitochondrial orf138, often at the post-transcriptional or translational level. embopress.orgmdpi.com

A key nuclear restorer gene for Ogura CMS is Rfo, also known as orf687 or PPR-B. embopress.orgcdnsciencepub.comresearchgate.netmdpi.com This gene encodes a protein belonging to the large family of Pentatricopeptide Repeat (PPR) proteins. embopress.organnualreviews.orgcdnsciencepub.comwalshmedicalmedia.comoup.com The PPR-B protein is composed of 687 amino acids and contains multiple PPR motifs, which are characteristic RNA-binding domains. embopress.orgnih.govcdnsciencepub.com The Rfo locus can contain multiple highly similar genes, such as PPR-A, PPR-B, and PPR-C. mdpi.comnih.gov However, research has demonstrated that among these, PPR-B is the primary gene responsible for effective fertility restoration in Ogura CMS. mdpi.comnih.gov

PPR proteins constitute a large and diverse family in plants, with members involved in various aspects of organellar gene expression, including RNA stabilization, processing, editing, splicing, and translation. embopress.organnualreviews.orgcdnsciencepub.comwalshmedicalmedia.comoup.comwikipedia.org Rf-PPR proteins, like PPR-B, represent a distinct clade within the PPR family, often referred to as RFL (Rf-like) proteins. pnas.orgnih.gov These RFL proteins show evidence of positive selection, supporting the hypothesis of an evolutionary arms-race between nuclear and mitochondrial genomes. pnas.orgnih.gov

Functional divergence is evident even among closely related PPR proteins within the Rfo locus. While PPR-A and PPR-C are highly similar to PPR-B, they lack significant fertility restoration activity. mdpi.comnih.govnih.gov Studies have shown that PPR-A is expressed but does not effectively reduce the accumulation of the ORF138 protein, unlike PPR-B. nih.govnih.gov This highlights how subtle differences in protein sequence or structure can lead to significant functional distinctions within the PPR family, particularly concerning their ability to interact with and regulate specific organellar RNAs.

Beyond PPR-B, other nuclear Rf alleles have been identified that contribute to fertility restoration through different mechanisms. One such allele is Rft, found in some Japanese wild radish populations. cdnsciencepub.commdpi.commdpi.comnih.gov Unlike PPR-B, which primarily acts at the translational level, Rft is involved in the processing of the orf138 RNA transcript. cdnsciencepub.comnih.gov

Research using techniques like Northern blot analysis and Rapid Amplification of cDNA Ends (RACE) has shown that the presence of the Rft allele leads to the processing of the orf138 transcript, resulting in the loss of a 5' part of the coding region. cdnsciencepub.comnih.gov This processing significantly reduces the accumulation of the this compound. cdnsciencepub.comnih.gov However, in some cases, trace amounts of the protein may still be detected in plants with Rft, potentially leading to partial male fertility. cdnsciencepub.comnih.gov The Rft gene has been shown to be distinct from orf687 (Rfo) at the DNA sequence level, indicating independent evolutionary origins or pathways for fertility restoration. cdnsciencepub.com More recently, another Rf gene, Rfs, has been identified, which also processes orf138 mRNA but at a different cleavage site compared to Rft. mdpi.commdpi.comnih.gov

Mechanism of this compound Suppression by PPR-B

The primary mechanism by which PPR-B restores fertility in Ogura CMS is by suppressing the accumulation of the this compound. embopress.orgpnas.orgmdpi.comnih.govresearchgate.net This suppression is crucial for the development of functional pollen, particularly in the tapetal cells of the anthers, where the complete elimination of ORF138 correlates strongly with fertility restoration. mdpi.comnih.govresearchgate.net

Direct Association of PPR-B with orf138 mRNA

Further research provided crucial insights into the mechanism of PPR-B by demonstrating its direct interaction with the orf138 mRNA. pnas.orgnih.govinrae.frfrontiersin.org In vivo studies confirmed that the PPR-B protein specifically associates with the orf138 transcript within the mitochondria. pnas.orgnih.govinrae.fr

Detailed analysis has revealed that PPR-B binds within the coding sequence of the orf138 mRNA. pnas.orgresearchgate.netresearchgate.netnih.gov A specific binding site for PPR-B on the orf138 transcript has been identified with the sequence GTAAAGTTAGTGTAATA. mdpi.com The specificity of this interaction is critical for fertility restoration; even a single nucleotide substitution within this binding site can abolish the ability of Rfo to restore fertility. nih.govresearchgate.net This direct and sequence-specific association of PPR-B with the orf138 mRNA is a fundamental step in the suppression of this compound accumulation.

Inhibition of orf138 mRNA Translation Elongation by PPR-B

Building upon the finding that PPR-B binds to the orf138 mRNA, subsequent studies have elucidated the precise mechanism of this compound suppression: the inhibition of orf138 mRNA translation. mdpi.comnih.govresearchgate.net Experimental evidence strongly indicates that PPR-B negatively impacts the translation of the orf138 transcript. pnas.orgnih.gov

Crucially, research has shown that PPR-B acts as a physical impediment to the mitochondrial ribosomes translating the orf138 mRNA. pnas.orgmdpi.comresearchgate.netinrae.frnih.govnih.gov By binding within the coding sequence, PPR-B specifically blocks the elongation phase of translation. pnas.orgmdpi.comresearchgate.netinrae.frnih.govnih.gov This mechanism prevents the ribosomes from progressing along the mRNA, thereby inhibiting the synthesis of the full-length this compound. pnas.orginrae.frnih.gov

Localization of PPR-B Binding Sites within orf138 Coding Sequence

Research has focused on understanding how the nuclear-encoded PPR-B protein interacts with the mitochondrial orf138 transcript to restore fertility. It has been demonstrated that PPR-B associates with the orf138 mRNA in vivo. inrae.frpnas.org Unlike many other PPR proteins that bind to untranslated regions (UTRs) or promote RNA cleavage, studies have shown that PPR-B binds within the coding sequence of the orf138 mRNA. mdpi.comnih.govresearchgate.netinrae.fr

Using techniques such as in silico prediction based on the PPR recognition code and RNA-immunoprecipitation followed by sequencing (RIP-Seq), a specific binding region for PPR-B within the orf138 transcript has been identified. nih.gov One study pinpointed a highly probable binding region located 55 nucleotides downstream of the orf138 AUG start codon. nih.gov Another study identified the GTAAAGTTAGTGTAATA sequence within the orf138 transcript as a PPR-B binding site, noting that the 61st nucleotide is located within this site. mdpi.com This direct binding to the coding region is considered essential for fertility restoration by Rfo. mdpi.comnih.gov Furthermore, a single nucleotide substitution in this binding region within the orf138 coding sequence can diminish the activity of PPR-B, preventing fertility restoration, which highlights the sequence-specific nature of this interaction. researchgate.netnih.gov

Lack of PPR-B Effect on orf138 mRNA Abundance or Size

A notable characteristic of the Ogura CMS restoration system, particularly concerning the action of PPR-B, is that the presence of the restorer gene does not significantly affect the abundance or size of the orf138 transcripts. mdpi.comembopress.orginrae.frpnas.orgnih.gov This distinguishes the Ogura system from many other CMS restoration mechanisms where Rf genes act by altering the stability, processing, or editing of the CMS-associated mitochondrial mRNA, often leading to reduced transcript levels or altered transcript sizes. pnas.orgcdnsciencepub.com

Early investigations and subsequent studies consistently reported that the amount of orf138 transcripts in floral buds and anthers is similar in both sterile plants lacking the Rfo gene and fertile plants possessing it. embopress.orgnih.gov This observation was a key indicator that the fertility restoration mechanism mediated by PPR-B likely operates at a level other than mRNA transcription or stability. mdpi.compnas.org The stability of the orf138 mRNA in the presence of PPR-B suggested that the restorer protein exerts its effect at the translational or post-translational level. pnas.orgnih.gov

Post-Translational Control of this compound Stability (Historical Perspective)

Initially, based on observations that the Rfo gene reduced the accumulation of this compound without affecting orf138 mRNA levels, it was hypothesized that the restorer gene product might act post-translationally on the stability of the this compound. embopress.orgnih.govresearchgate.net This perspective suggested that in the presence of the Rfo protein, the newly synthesized this compound might be rapidly degraded or become unstable, leading to its reduced accumulation and the consequent restoration of fertility. nih.gov

Early experiments, such as those analyzing protein levels in reproductive tissues of sterile and restored plants, showed a significant decrease in this compound in fertile lines, particularly in the tapetum, the tissue crucial for pollen development. mdpi.compnas.orgresearchgate.net This reduction in protein accumulation, coupled with the unchanged mRNA levels, supported the idea of a post-translational control mechanism affecting protein stability. embopress.orgnih.gov

However, more recent and detailed analyses, including in organello translation experiments and ribosome profiling, have provided a refined understanding of the mechanism. inrae.frpnas.org While the historical perspective focused on protein stability, current evidence strongly indicates that the primary role of PPR-B is to inhibit the synthesis of the this compound at the translational level, rather than solely affecting its post-translational stability. mdpi.cominrae.frpnas.org Although reduced protein accumulation is the observed outcome, the mechanism appears to be a block in translation elongation. inrae.frpnas.org

Nucleo-Cytoplasmic Interactions in Fertility Restoration

The Ogura CMS system exemplifies a classic case of nucleo-cytoplasmic interaction, where a mitochondrial-encoded gene (orf138) causes male sterility, and a nuclear-encoded gene (Rfo, encoding PPR-B) restores fertility. embopress.orgmdpi.comicrisat.orgmdpi.com This interaction highlights the complex coordination required between the two genomes for proper plant development, particularly in reproductive tissues. icrisat.org

The this compound, localized to the mitochondrial inner membrane, is thought to exert cytotoxicity, potentially by forming oligomers that disrupt mitochondrial function, leading to energy deficiency and pollen abortion. icrisat.orgmdpi.com The nuclear Rfo gene counteracts this effect by producing the PPR-B protein, which is imported into the mitochondria. pnas.orgicrisat.org Once inside the mitochondria, PPR-B interacts specifically with the orf138 mRNA. inrae.frpnas.org

The mechanism of fertility restoration involves PPR-B binding to the coding sequence of orf138 mRNA and impeding the progression of ribosomes along the transcript. nih.govinrae.frpnas.org This blockage of translational elongation prevents the synthesis of the full-length, cytotoxic this compound. inrae.frpnas.org The tissue-specific accumulation of this compound, particularly its high levels in the tapetum of sterile plants and its significant reduction in restored plants, underscores the importance of this nucleo-cytoplasmic interaction in the reproductive tissues for determining pollen viability. mdpi.compnas.orgresearchgate.net The ability of the nuclear-encoded PPR-B to specifically target and inhibit the translation of a mitochondrial transcript demonstrates a crucial regulatory pathway in overcoming mitochondrial dysfunction and restoring male fertility. pnas.orgicrisat.org

Compound Information

Compound NamePubChem CID
This compoundNot Applicable
PPR-B protein (Rfo)Not Applicable

Note: PubChem is primarily a database for chemical molecules. While it contains information on proteins and genes, standard PubChem Compound (CID) or Substance (SID) identifiers are typically not assigned to proteins. Proteins are usually identified by accession numbers in protein sequence databases like UniProt or gene databases like NCBI Gene.: Focus on this compound

Cytoplasmic male sterility (CMS) is a maternally inherited trait in plants that results in the inability to produce functional pollen while maintaining female fertility. embopress.orgmdpi.com This phenomenon is often caused by novel open reading frames (ORFs) encoded in the mitochondrial genome. mdpi.comcdnsciencepub.com Fertility can be restored by specific nuclear genes known as restorer-of-fertility (Rf) genes. icrisat.orgcdnsciencepub.com The Ogura CMS system, originally identified in radish (Raphanus sativus) and subsequently transferred to Brassica crops like rapeseed (Brassica napus), is a widely studied model for understanding nuclear-cytoplasmic interactions and fertility restoration. embopress.orgpnas.org

The Ogura CMS is primarily associated with the mitochondrial gene orf138, which encodes the this compound. embopress.orgcdnsciencepub.com Accumulation of the this compound in the mitochondria is correlated with the male-sterile phenotype. cdnsciencepub.comcdnsciencepub.com The nuclear Rfo gene is a key restorer of fertility in the Ogura system, encoding a pentatricopeptide repeat (PPR) protein known as PPR-B (also referred to as ORF687). mdpi.comresearchgate.netembopress.orgcdnsciencepub.com PPR proteins are a large family involved in various aspects of RNA metabolism in organelles, including RNA processing, editing, and translation. pnas.orgicrisat.org Fertility restoration by PPR-B involves the suppression of the male-sterile phenotype induced by the this compound. pnas.orgicrisat.org

Localization of PPR-B Binding Sites within orf138 Coding Sequence

Research has focused on understanding how the nuclear-encoded PPR-B protein interacts with the mitochondrial orf138 transcript to restore fertility. It has been demonstrated that PPR-B associates with the orf138 mRNA in vivo. inrae.frpnas.org Unlike many other PPR proteins that bind to untranslated regions (UTRs) or promote RNA cleavage, studies have shown that PPR-B binds within the coding sequence of the orf138 mRNA. mdpi.comnih.govresearchgate.netinrae.fr

Using techniques such as in silico prediction based on the PPR recognition code and RNA-immunoprecipitation followed by sequencing (RIP-Seq), a specific binding region for PPR-B within the orf138 transcript has been identified. nih.gov One study pinpointed a highly probable binding region located 55 nucleotides downstream of the orf138 AUG start codon. nih.gov Another study identified the GTAAAGTTAGTGTAATA sequence within the orf138 transcript as a PPR-B binding site, noting that the 61st nucleotide is located within this site. mdpi.com This direct binding to the coding region is considered essential for fertility restoration by Rfo. mdpi.comnih.gov Furthermore, a single nucleotide substitution in this binding region within the orf138 coding sequence can diminish the activity of PPR-B, preventing fertility restoration, which highlights the sequence-specific nature of this interaction. researchgate.netnih.gov

Lack of PPR-B Effect on orf138 mRNA Abundance or Size

A notable characteristic of the Ogura CMS restoration system, particularly concerning the action of PPR-B, is that the presence of the restorer gene does not significantly affect the abundance or size of the orf138 transcripts. mdpi.comembopress.orginrae.frpnas.orgnih.gov This distinguishes the Ogura system from many other CMS restoration mechanisms where Rf genes act by altering the stability, processing, or editing of the CMS-associated mitochondrial mRNA, often leading to reduced transcript levels or altered transcript sizes. pnas.orgcdnsciencepub.com

Early investigations and subsequent studies consistently reported that the amount of orf138 transcripts in floral buds and anthers is similar in both sterile plants lacking the Rfo gene and fertile plants possessing it. embopress.orgnih.gov This observation was a key indicator that the fertility restoration mechanism mediated by PPR-B likely operates at a level other than mRNA transcription or stability. mdpi.compnas.org The stability of the orf138 mRNA in the presence of PPR-B suggested that the restorer protein exerts its effect at the translational or post-translational level. pnas.orgnih.gov

Post-Translational Control of this compound Stability (Historical Perspective)

Initially, based on observations that the Rfo gene reduced the accumulation of this compound without affecting orf138 mRNA levels, it was hypothesized that the restorer gene product might act post-translationally on the stability of the this compound. embopress.orgnih.govresearchgate.net This perspective suggested that in the presence of the Rfo protein, the newly synthesized this compound might be rapidly degraded or become unstable, leading to its reduced accumulation and the consequent restoration of fertility. nih.gov

Early experiments, such as those analyzing protein levels in reproductive tissues of sterile and restored plants, showed a significant decrease in this compound in fertile lines, particularly in the tapetum, the tissue crucial for pollen development. mdpi.compnas.orgresearchgate.net This reduction in protein accumulation, coupled with the unchanged mRNA levels, supported the idea of a post-translational control mechanism affecting protein stability. embopress.orgnih.gov

However, more recent and detailed analyses, including in organello translation experiments and ribosome profiling, have provided a refined understanding of the mechanism. inrae.frpnas.org While the historical perspective focused on protein stability, current evidence strongly indicates that the primary role of PPR-B is to inhibit the synthesis of the this compound at the translational level, rather than solely affecting its post-translational stability. mdpi.cominrae.frpnas.org Although reduced protein accumulation is the observed outcome, the mechanism appears to be a block in translation elongation. inrae.frpnas.org

Nucleo-Cytoplasmic Interactions in Fertility Restoration

The Ogura CMS system exemplifies a classic case of nucleo-cytoplasmic interaction, where a mitochondrial-encoded gene (orf138) causes male sterility, and a nuclear-encoded gene (Rfo, encoding PPR-B) restores fertility. embopress.orgmdpi.comicrisat.orgmdpi.com This interaction highlights the complex coordination required between the two genomes for proper plant development, particularly in reproductive tissues. icrisat.org

The this compound, localized to the mitochondrial inner membrane, is thought to exert cytotoxicity, potentially by forming oligomers that disrupt mitochondrial function, leading to energy deficiency and pollen abortion. icrisat.orgmdpi.com The nuclear Rfo gene counteracts this effect by producing the PPR-B protein, which is imported into the mitochondria. pnas.orgicrisat.org Once inside the mitochondria, PPR-B interacts specifically with the orf138 mRNA. inrae.frpnas.org

The mechanism of fertility restoration involves PPR-B binding to the coding sequence of orf138 mRNA and impeding the progression of ribosomes along the transcript. nih.govinrae.frpnas.org This blockage of translational elongation prevents the synthesis of the full-length, cytotoxic this compound. inrae.frpnas.org The tissue-specific accumulation of this compound, particularly its high levels in the tapetum of sterile plants and its significant reduction in restored plants, underscores the importance of this nucleo-cytoplasmic interaction in the reproductive tissues for determining pollen viability. mdpi.compnas.orgresearchgate.net The ability of the nuclear-encoded PPR-B to specifically target and inhibit the translation of a mitochondrial transcript demonstrates a crucial regulatory pathway in overcoming mitochondrial dysfunction and restoring male fertility. pnas.orgicrisat.org

Advanced Methodological Approaches in Orf138 Protein Research

Genetic Transformation and Cybrid Systems for Functional Validation

Genetic transformation and cybrid systems have been instrumental in the identification and functional validation of the orf138 gene as the determinant of Ogura CMS. Cybrid analysis, involving the fusion of protoplasts from a fertile line with irradiated protoplasts from a sterile line, allowed for the transfer of the mitochondrial genome (containing orf138) into a fertile nuclear background, thereby linking the mitochondrial locus to the male sterile phenotype. researchgate.netcdnsciencepub.comnih.gov Early studies utilized cybrids from radish (Raphanus sativus) and Brassica species to identify the orf138 gene. researchgate.netcdnsciencepub.comnih.gov

Functional verification of orf138 has been achieved through genetic transformation experiments. Overexpression of the orf138 gene in transgenic Arabidopsis thaliana has been used to demonstrate its capacity to induce male sterility. mdpi.com Similarly, introducing the orf138 gene into fertile lines or maintainer lines of Brassica species through transformation has confirmed its role in causing CMS. mdpi.com The presence of the ORF138 protein, detected using antibodies against a glutathione (B108866) S-transferase-ORF138 fusion protein, has been shown to correlate with the sterile phenotype in these transgenic plants and cybrids. nih.govmdpi.com Studies have also shown that fertility restoration is often associated with the elimination or significant reduction of the this compound in specific tissues like the tapetum, further validating its role in sterility. mdpi.comresearchgate.net

Genome Editing Technologies for Mitochondrial Gene Modification (e.g., mitoTALENs)

Genome editing technologies, particularly mitochondria-targeted transcription activator-like effector nucleases (mitoTALENs), have provided a powerful tool for directly modifying the mitochondrial orf138 gene and studying the consequences for fertility. mdpi.comresearchgate.netnih.govnih.govresearchgate.netbiorxiv.org Unlike traditional nuclear gene editing, targeting mitochondrial genes presents unique challenges due to the multiple copies of the mitochondrial genome within each cell. MitoTALENs are engineered to specifically bind to and cleave target sequences within the mitochondrial DNA. nih.gov

The application of mitoTALENs to knock out the orf138 gene in Ogura CMS lines of Brassica species, such as broccoli, has successfully restored male fertility. researchgate.netnih.gov This direct genetic evidence confirms that the presence and expression of orf138 are responsible for the CMS phenotype. researchgate.netnih.gov The knockout of orf138 via mitoTALENs has been confirmed through techniques like amplification and re-sequencing read mapping to the mitochondrial genome. researchgate.netnih.gov This approach not only validates the function of orf138 but also offers a potential strategy for developing fertile lines by directly manipulating the mitochondrial genome, bypassing the need for nuclear restorer genes in some cases. researchgate.netnih.govresearchgate.net

Omics-Based Analyses of ORF138-Related Phenotypes

Omics-based approaches, including transcriptomics and proteomics, have been extensively used to investigate the molecular mechanisms underlying the phenotypes associated with ORF138 expression, particularly cytoplasmic male sterility. These studies compare the gene expression and protein profiles of CMS lines (carrying orf138) with their fertile counterparts (maintainer or restorer lines) to identify differentially expressed genes (DEGs) and differentially abundant proteins (DAPs). researchgate.netplos.orgnih.govnih.govmdpi.comresearchgate.netnih.govresearchgate.net

Transcriptomic Profiling of Differentially Expressed Genes

Transcriptomic profiling, often using RNA sequencing (RNA-Seq), allows for the comprehensive analysis of gene expression levels in CMS lines compared to fertile lines. researchgate.netplos.orgnih.govnih.govresearchgate.netfrontiersin.org These studies have identified thousands of differentially expressed genes in various plant tissues, particularly in developing anthers, which are directly affected by CMS. researchgate.netplos.orgnih.govnih.gov For instance, transcriptomic analysis of Ogura CMS cabbage anthers identified 1,323 differentially expressed genes, with a significant number being down-regulated in the sterile line. plos.orgnih.gov These DEGs are often enriched in pathways related to energy metabolism, pollen development, tapetum function, and programmed cell death, highlighting the widespread impact of ORF138 expression on cellular processes crucial for male fertility. researchgate.netplos.orgnih.govnih.govresearchgate.net

Proteomic Analysis of Protein Expression Changes

Proteomic analysis complements transcriptomic studies by providing insights into the actual protein levels, which are the functional molecules in the cell. mdpi.comfrontiersin.org Techniques like iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) and label-free quantitative proteomics have been applied to compare the protein profiles of CMS and fertile lines. researchgate.netplos.orgnih.govmdpi.comresearchgate.netnih.gov Proteomic studies in Ogura CMS cabbage identified 833 differentially expressed proteins, with more proteins being up-regulated than down-regulated in the sterile line. plos.orgnih.gov Integrated analyses of transcriptomic and proteomic data have revealed both correlating and non-correlating changes between mRNA and protein levels, suggesting post-transcriptional regulation in addition to transcriptional control. researchgate.netplos.orgnih.gov Differentially abundant proteins in CMS lines are frequently involved in pathways related to energy metabolism in mitochondria, pollen wall formation, and programmed cell death, consistent with transcriptomic findings. mdpi.comresearchgate.netnih.gov

Protein-Protein Interaction (PPI) Network Analysis

Protein-protein interaction (PPI) network analysis is used to understand how ORF138 and other proteins involved in CMS interact within the cellular network. researchgate.netmdpi.comresearchgate.netnetworkanalyst.cagithub.ionih.gov While direct PPI data for ORF138 can be challenging to obtain on a large scale, network analysis can integrate omics data to identify potential interaction partners and affected pathways. researchgate.netmdpi.comresearchgate.netnetworkanalyst.cagithub.ionih.gov Studies have utilized PPI network analysis to identify central gene networks involved in fertility restoration and CMS. researchgate.netnih.govresearchgate.net Experimental methods like yeast two-hybrid and bimolecular fluorescence complementation (BiFC) assays have provided direct evidence of interaction between the this compound and specific nuclear-encoded restorer proteins, such as RFO. researchgate.net These interactions can influence the stability or translation of the orf138 transcript or the function of the this compound. researchgate.netresearchgate.netnih.gov

In Vitro and In Organello Experimental Systems

In vitro and in organello experimental systems are crucial for studying the biochemical properties of the this compound and its effects on mitochondrial function. mdpi.comnih.govresearchgate.netnih.govnih.govfrontiersin.org In organello protein synthesis experiments, using isolated mitochondria from CMS and fertile lines, have demonstrated that the this compound is synthesized within mitochondria and is present in sterile but not in fertile lines. researchgate.netnih.gov These experiments involve incubating isolated mitochondria with labeled amino acids and analyzing the synthesized proteins. researchgate.netnih.gov

Biochemical characterization of the this compound has shown that it is associated with the inner mitochondrial membrane and can form oligomers. nih.gov Studies using E. coli as a model system have also indicated that ORF138 can associate with membranes and exert toxic effects, although the exact mechanism of toxicity in plant mitochondria requires further investigation. nih.gov In vitro studies, such as those examining the interaction between the orf138 transcript and restorer proteins, have shown that certain restorer proteins can bind to the orf138 mRNA and impede its translation. researchgate.netnih.gov These targeted experimental systems provide detailed insights into the molecular actions of the this compound at the mitochondrial level. researchgate.netnih.govnih.gov

In Organello Translation Assays

In organello translation assays are a powerful technique used to study protein synthesis within isolated organelles, such as mitochondria. This method allows researchers to observe the direct products of mitochondrial translation, independent of cytosolic protein synthesis. In the study of this compound, in organello translation has been instrumental in confirming its synthesis within mitochondria and assessing the impact of fertility restorer proteins on this process.

Studies utilizing isolated mitochondria from male-sterile and fertility-restored plants have shown distinct differences in the protein profiles generated during in organello translation. In mitochondria from male-sterile lines, a protein band corresponding to the expected size of ORF138 (approximately 20 kDa) is clearly visible among the newly synthesized proteins labeled with radioactive amino acids, such as [35S] methionine. researchgate.netnih.gov Conversely, in mitochondria isolated from fertility-restored lines expressing the PPR-B restorer protein, the synthesis of this 20 kDa protein is significantly reduced or nearly undetectable. pnas.orgresearchgate.netnih.gov

This direct observation from in organello translation experiments provides strong evidence that the fertility restorer protein PPR-B acts by inhibiting the production of this compound within the mitochondria, rather than solely affecting its stability after synthesis. pnas.orgresearchgate.net

Below is a conceptual representation of typical findings from in organello translation assays comparing this compound synthesis in male-sterile (CMS) and fertility-restored (Restored) plant lines:

Sample TypeThis compound Synthesis Level (Relative)
CMSHigh
RestoredLow to Undetectable

Ribosome Profiling to Assess Translational Efficiency

Ribosome profiling, also known as Ribo-Seq, is a high-throughput sequencing technique that provides a snapshot of all the ribosomes actively translating mRNAs in a cell at a given moment. By sequencing the mRNA fragments protected by ribosomes (ribosome footprints), Ribo-Seq allows for the global analysis of translation, including the identification of actively translated regions and the measurement of translational efficiency. unige.chbiorxiv.orgnih.govnih.gov

In the context of this compound research, ribosome profiling has been applied to investigate how the PPR-B restorer protein affects the translation of the orf138 mRNA. By comparing ribosome footprint profiles from male-sterile and restored plant lines, researchers can determine if ribosomes are loading onto the orf138 transcript and how efficiently they are progressing along its length.

Ribosome profiling data has revealed that in the presence of PPR-B, the ribosome occupancy on the orf138 mRNA is significantly reduced, particularly downstream of the PPR-B binding site. pnas.orgresearchgate.net This indicates that PPR-B impedes the movement of ribosomes along the orf138 transcript, effectively blocking translation elongation. pnas.orgresearchgate.net Calculated translational efficiencies for orf138 mRNA have been shown to be substantially lower in restored lines compared to CMS lines, in some cases by as much as 16-fold. pnas.org

This technique provides quantitative data supporting the hypothesis that PPR-B-mediated fertility restoration involves a specific inhibition of orf138 translation at the elongation step. pnas.orgresearchgate.net

A simplified representation of ribosome profiling findings on orf138 translational efficiency:

Sample Typeorf138 mRNA Abundance (Relative)Ribosome Occupancy on orf138 (Relative)Translational Efficiency (orf138) (Relative)
CMSHighHighHigh
RestoredHighLow (especially downstream of binding site)Low (e.g., ~16-fold decrease) pnas.org

Immunoprecipitation and RNA Binding Assays

Immunoprecipitation (IP) and RNA binding assays are crucial techniques for investigating protein-protein and protein-RNA interactions. In the study of this compound and its regulation, these methods have been used to demonstrate the physical association between the PPR-B restorer protein and the orf138 mRNA, and to characterize the this compound itself.

Immunoprecipitation with antibodies specific to this compound has been used to isolate the protein from mitochondrial extracts of male-sterile plants. researchgate.netnih.govresearchgate.netnih.govresearchgate.net This allows for its detection and further characterization, confirming its presence and accumulation in sterile lines. nih.govresearchgate.net Immunoblotting of immunoprecipitated samples can reveal the size and oligomeric state of the this compound. researchgate.net

To investigate the interaction between the PPR-B restorer protein and the orf138 mRNA, RNA-immunoprecipitation (RIP) assays are employed. This technique involves using an antibody against PPR-B to pull down the protein and any associated RNA molecules from cellular extracts. pnas.orgfrontiersin.orgnih.govnih.gov Subsequent analysis of the co-immunoprecipitated RNA by techniques such as quantitative PCR or sequencing (RIP-Seq) can identify the specific RNA targets bound by PPR-B. pnas.orgnih.govnih.gov RIP-Seq experiments have demonstrated that PPR-B specifically associates with the orf138 mRNA in vivo. pnas.orgnih.govnih.gov

Further characterization of the RNA-binding activity and identification of the precise binding site can be achieved through in vitro RNA binding assays, such as electrophoretic mobility shift assays (EMSA) or gel shift assays. pnas.orgnih.govthermofisher.com These assays involve incubating a labeled orf138 RNA probe with recombinant PPR-B protein and observing shifts in RNA mobility on a gel, indicative of protein-RNA complex formation. Gel shift assays have confirmed that PPR-B binds directly to a specific region within the coding sequence of the orf138 mRNA. pnas.orgnih.gov

These immunoprecipitation and RNA binding assays collectively provide molecular evidence for a direct interaction between the PPR-B restorer protein and the orf138 transcript, supporting the model where PPR-B binding leads to translational inhibition. pnas.orgfrontiersin.orgnih.govnih.gov

Summary of key findings from Immunoprecipitation and RNA Binding Assays:

TechniqueTarget Protein/RNAKey Finding
Immunoprecipitation (with anti-ORF138)This compoundDetection and isolation of this compound from mitochondria. researchgate.netnih.govresearchgate.netnih.govresearchgate.net
RNA-Immunoprecipitation (RIP-Seq) (with anti-PPR-B)PPR-B Protein & Associated RNAPPR-B specifically associates with orf138 mRNA in vivo. pnas.orgnih.govnih.gov
Gel Shift Assay (in vitro)PPR-B Protein & orf138 RNA ProbePPR-B binds directly to a specific region within the orf138 coding sequence. pnas.orgnih.gov

Evolutionary Insights into Orf138 and Cms Restoration Systems

Evolutionary Origin of the orf138 Locus

CMS genes, including orf138, are often novel open reading frames (ORFs) that arise from recombination events within the mitochondrial genome d-nb.infomdpi.com. These chimeric ORFs can consist of fragments of existing mitochondrial genes and sequences of unknown origin mdpi.comfrontiersin.org. The frequent occurrence of chimeric mitochondrial genes leading to CMS is consistent with the dynamic nature of mitochondrial DNA (mtDNA) evolution in plants, which is characterized by both sequence conservation and frequent recombination mdpi.com.

The orf138 gene, specifically, is located upstream of the atp8 gene (also known as orfB) in the mitochondrial genome and is often co-transcribed with it in male-sterile plants nih.govnih.govnih.gov. Studies on CMS rapeseed, generated through asymmetrical somatic cell fusion between Brassica napus and a Raphanus sativus Kosena CMS line, revealed that the orf125 region (a homolog of orf138 with some variations) likely originated from recombination via repeat sequences between different mitochondrial regions jst.go.jp. This supports the hypothesis that recombination events play a crucial role in the creation of CMS-associated loci like orf138 mdpi.comjst.go.jp. Distant hybridization and somatic/cybrid hybridization are considered main mechanisms that can lead to the generation of original CMS sources through mtDNA recombination mdpi.com.

Phylogenetic Analysis of orf138 Gene Haplotypes

Sequence analysis of the orf138 gene in various radish accessions, including wild and cultivated types, has revealed nucleotide variations, including substitutions and insertion/deletions, leading to the classification of orf138 into different haplotypes nih.gov. At least nine haplotypes (Type A-I) have been reported for the orf138 gene in Raphanus sativus and Raphanus raphanistrum nih.govnih.govnih.gov.

Phylogenetic analysis based on these haplotypes can provide insights into the evolutionary history and relationships among different orf138 variants researchgate.netnih.govfrontiersin.orgmdpi.com. For instance, studies have suggested that Type B orf138 might represent an ancestral haplotype nih.gov. The distribution and relationships of these haplotypes among different radish populations and related species can shed light on the origin and spread of the Ogura CMS cytoplasm nih.govnih.gov. Evolutionary analysis using methods like Maximum Likelihood can be applied to study the relationships between orf138 haplotypes from different sources researchgate.net.

Co-evolutionary Dynamics Between Mitochondrial Sterility Genes and Nuclear Restorer Genes

The CMS/Rf system is a prime example of co-evolution between mitochondrial and nuclear genomes in plants pnas.orgresearchgate.netscielo.org.ar. Mitochondrial genes causing male sterility and their nuclear restorer genes exert selective pressure on each other, leading to coordinated genetic changes researchgate.net. The physical interaction between the products of these genes, such as the ORF138 protein and the restorer protein, is a prerequisite for co-adaptation researchgate.net.

Nuclear restorer genes, like Rfo for the Ogura CMS system, act to suppress the male sterile phenotype pnas.orgd-nb.inforesearchgate.net. Many identified Rf genes encode proteins belonging to the pentatricopeptide repeat (PPR) family pnas.orgd-nb.infofrontiersin.org. These PPR proteins often function by interacting with the CMS-conferring mitochondrial transcripts, typically by binding to them and promoting processing events that reduce the accumulation of the CMS-inducing protein pnas.orgfrontiersin.org.

In the case of Ogura CMS, the Rfo gene encodes a PPR protein (sometimes referred to as ORF687 or PPR-B) that restores fertility pnas.orgd-nb.infofrontiersin.orgcdnsciencepub.com. Unlike some other restorer proteins that affect mRNA processing or degradation, the Rfo protein has been shown to restore fertility by specifically blocking the translation of the orf138 mRNA pnas.orgd-nb.infonih.gov. This translational inhibition prevents the production of the this compound, thereby suppressing male sterility pnas.orgnih.gov. The Rfo protein binds within the coding sequence of orf138 mRNA, acting as a ribosome blocker pnas.org.

Studies have also identified variations in the orf138 sequence that can affect the effectiveness of the Rfo restorer. For example, a single nucleotide substitution in the coding region of orf138 (leading to Type H) can diminish the affinity of the Rfo protein, resulting in male sterility even in the presence of the Rfo gene d-nb.infonih.gov. This highlights the fine-tuned co-evolutionary relationship and the impact of variations in either the mitochondrial CMS gene or the nuclear Rf gene on the fertility phenotype d-nb.info.

Distribution and Genetic Diversity of orf138 and Rf Genes in Plant Populations

The orf138 gene is widely distributed in Japanese wild radishes and also found in other wild Raphanus species like R. raphanistrum nih.govnih.gov. In contrast, most cultivated radishes have normal cytoplasm lacking orf138 nih.gov. This suggests that Ogura CMS likely originated in a wild Raphanus species and subsequently spread within wild radish populations nih.gov.

The frequency of the orf138 gene can vary significantly among natural populations of wild radish kyushu-u.ac.jp. For instance, studies have found the presence of orf138 in a substantial percentage of wild radish plants surveyed in Japan kyushu-u.ac.jpjst.go.jp.

Similarly, nuclear Rf genes for Ogura CMS are also present in wild and cultivated radish populations, as well as in some European radish varieties nih.govnih.gov. The distribution of the Rfo gene (encoding ORF687) in Japanese wild radish populations has been investigated, revealing that while a high frequency of plants possess some form of Rf gene activity, the Rfo allele itself might not be the sole or most widespread restorer nih.govcdnsciencepub.comjst.go.jp. This has led to the identification of novel Rf genes, such as Rft, in Japanese wild radish populations that restore fertility through different mechanisms, like processing of the orf138 transcript nih.govnih.govcdnsciencepub.comcdnsciencepub.com.

The presence of both CMS-inducing cytoplasms (orf138) and nuclear restorer genes (Rf) in natural populations is consistent with the maintenance of gynodioecy, a breeding system where female (male-sterile) and hermaphroditic individuals coexist frontiersin.orgscielo.org.arkyushu-u.ac.jp. The genetic diversity observed in both orf138 haplotypes and the repertoire of Rf genes reflects the ongoing co-evolutionary arms race between the mitochondrial and nuclear genomes d-nb.infonih.gov.

Data Table Example (Illustrative based on search findings):

orf138 HaplotypeReported Location/SourceAssociated Phenotype (with rf background)Response to Rfo (ORF687)
Type AJapanese wild radishes nih.govMale SterileFertility Restored d-nb.infonih.gov
Type HTaiwanese and Japanese cultivars nih.govMale SterileRfo Ineffective d-nb.infonih.gov
Type BJapanese wild radishes (Znp) nih.govMale SterileNot explicitly stated, potentially restored by Rft nih.gov

Q & A

What is the molecular mechanism by which ORF138 induces cytoplasmic male sterility (CMS) in plants?

ORF138, a mitochondrial membrane-associated protein, disrupts mitochondrial function in tapetal cells during pollen development. It accumulates in the inner mitochondrial membrane, forming oligomers that impair mitochondrial dynamics and trigger premature tapetal cell death, leading to pollen abortion. Experimental validation includes heterologous expression in E. coli and Arabidopsis, where ORF138 showed toxicity and mitochondrial structural defects, though sterility phenotypes varied depending on expression systems .

How do fertility restorer genes like Rfo suppress the effects of ORF138?

The Rfo locus encodes pentatricopeptide repeat (PPR) proteins, primarily PPR-B, which binds to the coding sequence of orf138 mRNA. This interaction blocks ribosome progression during translation elongation, reducing ORF138 protein accumulation without affecting mRNA stability. Key methodologies include ribosome profiling (Ribo-Seq) to show reduced ribosome density downstream of the PPR-B binding site and gel shift assays confirming RNA-protein binding specificity .

What experimental approaches are used to study the interaction between PPR-B and ORF138 mRNA?

  • RNA Immunoprecipitation (RIP-seq): Identifies PPR-B binding regions within orf138 mRNA .
  • Gel Shift Assays: Validate RNA-protein interactions using recombinant PPR-B and in vitro-transcribed orf138 probes .
  • Ribo-Seq: Maps ribosome footprints to demonstrate translation elongation blockade .
  • In planta Immunolocalization: Tracks PPR-B and ORF138 spatial expression in floral tissues .

Why do heterologous expression systems (e.g., yeast, Arabidopsis) yield conflicting results on ORF138's toxicity?

Discrepancies arise from differences in subcellular localization and expression levels. In E. coli, ORF138 inhibits growth, but in yeast and plants, mitochondrial targeting peptides may alter its folding or localization, mitigating toxicity. For example, ORF138-GFP fusions in Arabidopsis altered mitochondrial morphology but did not induce sterility, suggesting nuclear-encoded compensatory mechanisms .

How can mitochondrial gene editing tools like mitoTALENs be optimized to target ORF138?

The mitoTALENs system achieves ~7.58% editing efficiency in broccoli CMS lines by delivering mitochondria-targeted transcription activator-like effector nucleases. Key optimizations include:

  • Using atp9 or coxII promoters for mitochondrial localization.
  • Screening transformants via RT-PCR and immunoblotting to confirm ORF138 knockout.
  • Validating fertility restoration through pollen viability assays and seed-set analysis .

What are the challenges in identifying ORF138-interacting proteins in CMS systems?

  • Low Abundance: ORF138 is membrane-bound, requiring stringent solubilization protocols.
  • Transient Interactions: Yeast two-hybrid screens may miss weak/transient interactors. For instance, only 3 out of 4 candidate proteins (1138A, 1138B, 1138D) were validated via bimolecular fluorescence complementation (BiFC) .
  • Tissue-Specific Expression: Interactions may occur only in tapetal cells during early anther development, necessitating stage-specific sampling .

How do transcriptional and post-transcriptional mechanisms contribute to ORF138 regulation?

While orf138 transcription is unaffected by fertility restorers, its translation is suppressed post-transcriptionally. Northern blotting shows identical orf138 mRNA levels in sterile and restored lines, but ribosome profiling and polysome sedimentation assays reveal reduced translation efficiency. This highlights the importance of studying both RNA stability and ribosome occupancy .

What bioinformatics tools are critical for predicting PPR protein binding sites on orf138 mRNA?

  • PPR Code Prediction: Deciphers amino acid-RNA binding specificity to map PPR-B binding motifs .
  • Cis-Element Analysis: Tools like MEME Suite identify conserved sequences in orf138 coding regions.
  • Molecular Dynamics Simulations: Model RNA-protein interactions to refine binding site predictions .

How do natural variations in orf138 alleles affect CMS stability and restoration?

A single nucleotide polymorphism (SNP) in orf138 (e.g., Type A vs. Type H alleles) determines Rfo efficacy. For example, Type A alleles are fully suppressed by Rfo, while Type H alleles resist restoration despite mRNA processing. Allele-specific PCR and sequencing are essential for breeding programs to ensure compatibility between CMS and restorer lines .

What are the unresolved questions in ORF138-mediated CMS research?

  • Retrograde Signaling: How does ORF138 influence nuclear gene expression (e.g., BoAP1-A, zinc finger proteins) to induce sterility ?
  • Tissue-Specific Toxicity: Why is ORF138 detrimental only in tapetal cells, not microspores ?
  • Synthetic Restorers: Can non-PPR proteins be engineered to block orf138 translation in crops lacking natural Rf genes ?

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